molecular formula C18H26N4O2 B5227455 N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5227455
M. Wt: 330.4 g/mol
InChI Key: AZKIOXTZXFJNRC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide, also known as EPTA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. EPTA is a member of the phthalazinone family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has been shown to possess potent antitumor activity, inhibiting the growth of a wide range of cancer cell lines both in vitro and in vivo. In addition to its antitumor properties, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to possess anti-inflammatory and antiviral properties, making it a potentially useful compound for the treatment of a wide range of diseases.

Mechanism of Action

The exact mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide can prevent the growth and division of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
In addition to its antitumor properties, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to possess a number of other biochemical and physiological effects. For example, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Finally, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide has been shown to possess antiviral properties, inhibiting the replication of a wide range of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide for lab experiments is its potent antitumor activity. This makes it a useful compound for studying the mechanisms of cancer cell growth and division. However, there are also some limitations to using N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments. For example, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide is a synthetic compound that may not accurately reflect the activity of natural compounds found in living organisms. Additionally, N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide may have off-target effects, meaning that it could affect other cellular processes besides those involved in cancer cell growth and division.

Future Directions

For research on N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide include the development of new cancer treatments, the study of its mechanism of action, and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide is a multi-step process that involves the reaction of 4-ethylphthalic anhydride with diethylamine to form 2-(diethylamino)ethyl 4-ethylphthalate. This intermediate is then reacted with hydrazine hydrate to form 2-(diethylamino)ethyl 4-ethylphthalazin-1(2H)-one. Finally, this compound is reacted with acetic anhydride to form N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-4-16-14-9-7-8-10-15(14)18(24)22(20-16)13-17(23)19-11-12-21(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKIOXTZXFJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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